Cas no 954613-42-4 (N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide)

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide structure
954613-42-4 structure
Product name:N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide
CAS No:954613-42-4
MF:C23H20N2O5S
Molecular Weight:436.480304718018
CID:6325441
PubChem ID:16930789

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide
    • AKOS024645615
    • N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
    • F2391-0816
    • 954613-42-4
    • N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
    • N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
    • インチ: 1S/C23H20N2O5S/c26-23(17-7-9-21-22(13-17)30-15-29-21)24-19-8-6-16-10-11-25(14-18(16)12-19)31(27,28)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,24,26)
    • InChIKey: CGESLOVNJHZQJJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1CC2C=C(C=CC=2CC1)NC(C1=CC=C2C(=C1)OCO2)=O)(=O)=O

計算された属性

  • 精确分子量: 436.10929292g/mol
  • 同位素质量: 436.10929292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 748
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • XLogP3: 3.2

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2391-0816-10mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2391-0816-2μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2391-0816-25mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2391-0816-3mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2391-0816-40mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2391-0816-75mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
75mg
$208.0 2023-05-16
A2B Chem LLC
BA61346-1mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4
1mg
$245.00 2024-05-20
Life Chemicals
F2391-0816-5μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2391-0816-4mg
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2391-0816-20μmol
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
954613-42-4 90%+
20μl
$79.0 2023-05-16

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide 関連文献

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamideに関する追加情報

Professional Introduction to N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide (CAS No. 954613-42-4)

N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 954613-42-4, represents a novel molecular entity with a complex structural framework that combines elements of tetrahydroisoquinoline and benzodioxole moieties. The strategic integration of these pharmacophoric groups suggests potential therapeutic applications, particularly in the modulation of neurological and cardiovascular pathways.

The benzenesulfonyl substituent at the 2-position of the tetrahydroisoquinoline core is a key feature that may contribute to the compound's binding affinity and selectivity. Sulfonyl groups are well-documented for their ability to enhance metabolic stability and improve solubility in biological systems, which are critical factors in drug design. Furthermore, the presence of a 2H-1,3-benzodioxole moiety at the 5-position of the carboxamide suggests additional interactions with biological targets, potentially influencing receptor binding or enzyme inhibition.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of this compound with unprecedented precision. Studies have indicated that the tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, particularly for compounds targeting serotonin and dopamine receptors. The benzodioxole group, on the other hand, is known for its role in various pharmacological activities, including antianxiety and anticonvulsant effects. The combination of these motifs in N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide may lead to novel mechanisms of action that warrant further investigation.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate affinity for certain serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are modulated by the benzenesulfonyl group's ability to stabilize specific conformations within the receptor binding site. Additionally, preliminary data indicate potential activity against enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). The dual-targeting capability of this compound makes it an attractive candidate for developing multifaceted therapeutic strategies.

The synthesis of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide presents unique challenges due to its complex architecture. Multi-step organic synthesis involving cyclization reactions and sulfonylation protocols are employed to construct the core tetrahydroisoquinoline scaffold. Subsequent functionalization at the 7-position with a benzodioxole group followed by amide bond formation completes the molecular structure. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been utilized to enhance yield and purity.

Evaluation of pharmacokinetic properties is essential for assessing the potential clinical utility of this compound. Preliminary pharmacokinetic studies suggest favorable oral bioavailability and reasonable metabolic stability in vitro. The benzenesulfonyl moiety appears to contribute to reduced susceptibility to enzymatic degradation by competing with natural substrates or by inducing conformational changes that minimize interactions with metabolic enzymes. These findings are encouraging for further development but require validation through more comprehensive animal models.

Future research directions include exploring derivatives of N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide to optimize its pharmacological profile. Structural modifications such as halogenation at specific positions or introduction of additional substituents may enhance binding affinity or selectivity for particular biological targets. Additionally, investigation into its mechanism of action through biochemical assays and imaging techniques will provide deeper insights into its therapeutic potential.

The integration of machine learning models into drug discovery has accelerated the identification of promising candidates like N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide. Predictive algorithms have been employed to forecast binding affinities and identify potential off-target effects based on structural features alone. These computational tools complement traditional experimental approaches by providing rapid screening capabilities across large chemical libraries.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models relevant to neurological disorders. Positive results from these trials could pave the way for human clinical trials and ultimately lead to new treatment options for patients suffering from conditions associated with dysregulated neurotransmitter systems.

In conclusion,N - - - - - - - - - - - - --( benzenesulfonyl ) - -- -- -- -- -- -- -- -- -- -- tetrahy dro iso quinolin - 7 - y l - 2 h - 1 , 3 benz odiox ole - 5 carbox amide represents a promising pharmacological entity with a well-designed molecular framework . Its unique structural features , combined with preliminary evidence of biological activity , make it an intriguing subject for further research . As our understanding of complex molecular interactions continues to evolve , compounds like this one hold great promise for addressing unmet medical needs through innovative drug development strategies .

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